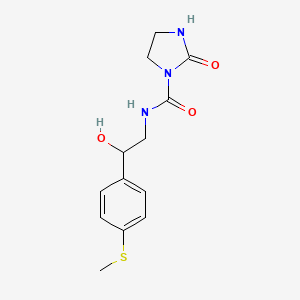

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide

Übersicht

Beschreibung

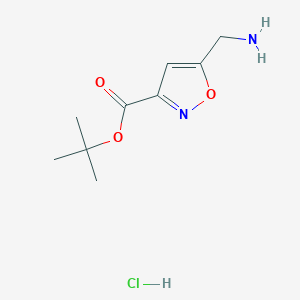

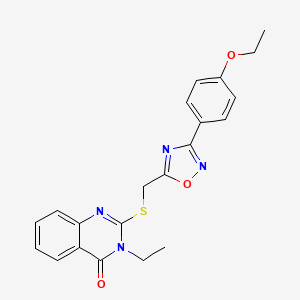

“N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide” is a chemical compound with the molecular formula C12H15N3OS . It has an average mass of 249.332 Da and a monoisotopic mass of 249.093582 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods include the condensation of 2-aminothiophenol with aldehydes in DMF , or a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with aldehydes . The specific reactions that “N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide” can undergo would depend on the reaction conditions and the other reactants present.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide derivatives are studied for their potential in inhibiting corrosion, particularly for carbon steel in acidic environments. Research findings indicate that certain benzothiazole derivatives offer significant protection against steel corrosion, demonstrating high inhibition efficiencies. These compounds are capable of adsorbing onto metal surfaces through both physical and chemical means, providing a barrier against corrosive reactions. Experimental and quantum chemical parameters affirm the correlation between their structural properties and inhibition performance (Hu et al., 2016).

Anticancer Activity

The anticancer potential of benzothiazole acylhydrazones is explored through the synthesis of new derivatives and their subsequent evaluation against various cancer cell lines. These studies reveal the modulation of antitumor properties by substituting specific positions on the benzothiazole scaffold. The findings suggest a promising direction for developing new anticancer agents based on benzothiazole derivatives (Osmaniye et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Investigations into the antimicrobial and anti-inflammatory properties of novel N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl) acetohydrazides demonstrate significant biological activity. These compounds exhibit promising antioxidant and antibacterial activities, highlighting their potential in therapeutic applications. The synthesis approach involves starting from commercially available saccharine, underscoring the feasibility of developing these compounds for broader use (Ahmad et al., 2010).

Neurodegenerative Disorders

Research on Schiff bases, specifically derivatives of this compound, indicates their potential applicability in treating neurodegenerative diseases like Alzheimer's. By utilizing bioinformatics, cheminformatics, and computational pharmacological methods, these studies aim to evaluate the drug-like properties of these compounds and their binding affinity to therapeutic targets. The promising outcomes suggest these compounds could serve as neuropsychiatric drugs, offering a new avenue for treating neurodegenerative disorders (Avram et al., 2021).

Insecticidal Activity

Exploration into the insecticidal properties of benzothiazole derivatives reveals that modifications to the N'-benzoyl group of certain hydrazides can lead to compounds with significant activity against pests like the common cutworm. This research not only highlights the potential of benzothiazole derivatives as effective insecticides but also contributes to understanding the structural requirements for insecticidal activity, providing a basis for the design of new pest control agents (Sawada et al., 2003).

Eigenschaften

IUPAC Name |

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-4-10(16)14-15-12-13-11-8(3)7(2)5-6-9(11)17-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNRVEZJSBSRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC1=NC2=C(S1)C=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2654932.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654934.png)

![2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2654935.png)

![4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2654946.png)

![1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B2654951.png)

![2-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2654952.png)